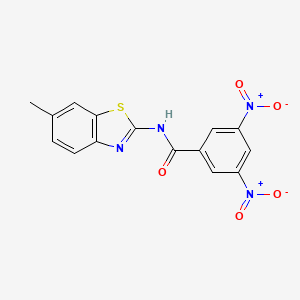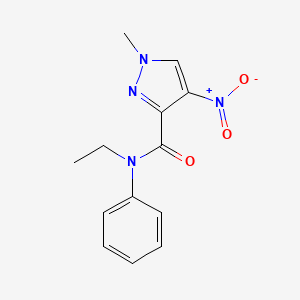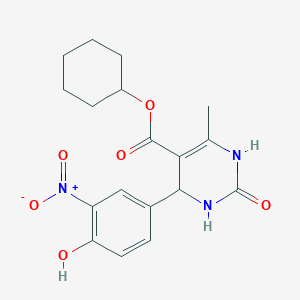![molecular formula C22H16BrNO3S2 B11706946 (5E)-5-{[5-(4-Bromophenyl)furan-2-YL]methylidene}-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11706946.png)
(5E)-5-{[5-(4-Bromophenyl)furan-2-YL]methylidene}-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé (5E)-5-{[5-(4-Bromophényl)furan-2-YL]méthylidène}-3-(4-éthoxyphényl)-2-sulfanylidène-1,3-thiazolidin-4-one est une molécule organique complexe qui présente une combinaison de groupes furane, bromophényle, éthoxyphényle et thiazolidinone.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (5E)-5-{[5-(4-Bromophényl)furan-2-YL]méthylidène}-3-(4-éthoxyphényl)-2-sulfanylidène-1,3-thiazolidin-4-one implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend la condensation du 4-bromobenzaldéhyde avec la 2-furylméthylidène thiazolidinone en milieu basique pour former le composé intermédiaire. Cet intermédiaire est ensuite mis à réagir avec le 4-éthoxybenzaldéhyde en présence d'un catalyseur approprié pour donner le produit final.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation des conditions de réaction afin d'accroître le rendement et la pureté. Cela peut inclure l'utilisation de réacteurs à haute pression, de techniques de purification avancées telles que la chromatographie sur colonne et l'emploi d'équipements de synthèse automatisés pour garantir la cohérence et la possibilité de mise à l'échelle.
Analyse Des Réactions Chimiques
Types de réactions
(5E)-5-{[5-(4-Bromophényl)furan-2-YL]méthylidène}-3-(4-éthoxyphényl)-2-sulfanylidène-1,3-thiazolidin-4-one: subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants forts pour former des sulfoxydes ou des sulfones.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium pour donner les alcools ou les amines correspondants.
Substitution : Des réactions de substitution halogénée peuvent se produire, en particulier au niveau du groupe bromophényle, en utilisant des nucléophiles tels que les amines ou les thiols.
Réactifs et conditions courants
Oxydation : Des réactifs comme le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque (m-CPBA) en milieu acide.
Réduction : L'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) dans des solvants anhydres.
Substitution : Des nucléophiles tels que l'azoture de sodium (NaN3) ou le thiocyanate de potassium (KSCN) dans des solvants aprotiques polaires.
Principaux produits formés
Oxydation : Sulfoxydes et sulfones.
Réduction : Alcools et amines.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
(5E)-5-{[5-(4-Bromophényl)furan-2-YL]méthylidène}-3-(4-éthoxyphényl)-2-sulfanylidène-1,3-thiazolidin-4-one: présente plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme brique élémentaire dans la synthèse organique pour le développement de nouveaux matériaux et composés.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour son potentiel en tant qu'agent thérapeutique en raison de ses caractéristiques structurales uniques.
Industrie : Utilisé dans le développement de matériaux avancés présentant des propriétés électroniques ou optiques spécifiques.
Mécanisme d'action
Le mécanisme d'action de (5E)-5-{[5-(4-Bromophényl)furan-2-YL]méthylidène}-3-(4-éthoxyphényl)-2-sulfanylidène-1,3-thiazolidin-4-one implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modifiant ainsi leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes peuvent varier en fonction de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
(5E)-5-{[5-(4-Bromophenyl)furan-2-YL]methylidene}-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one: has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (5E)-5-{[5-(4-Bromophenyl)furan-2-YL]methylidene}-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
Thiosulfate : Un oxyanion du soufre avec diverses applications industrielles.
2-Fluorodéschlorokétamine : Un anesthésique dissociatif apparenté à la kétamine.
Alcool 4-bromophénéthylique : Utilisé dans la synthèse organique et comme brique élémentaire pour des molécules plus complexes.
Unicité
(5E)-5-{[5-(4-Bromophényl)furan-2-YL]méthylidène}-3-(4-éthoxyphényl)-2-sulfanylidène-1,3-thiazolidin-4-one: se distingue par sa combinaison unique de groupes fonctionnels, qui confèrent une réactivité chimique spécifique et une activité biologique potentielle. Cela en fait un composé précieux pour la recherche et le développement dans divers domaines scientifiques.
Propriétés
Formule moléculaire |
C22H16BrNO3S2 |
|---|---|
Poids moléculaire |
486.4 g/mol |
Nom IUPAC |
(5E)-5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H16BrNO3S2/c1-2-26-17-9-7-16(8-10-17)24-21(25)20(29-22(24)28)13-18-11-12-19(27-18)14-3-5-15(23)6-4-14/h3-13H,2H2,1H3/b20-13+ |
Clé InChI |
GOIOWEGGIYGEPQ-DEDYPNTBSA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)Br)/SC2=S |
SMILES canonique |
CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Br)SC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate](/img/structure/B11706870.png)

![1-Bromo-17-(3-chlorophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11706873.png)

![(2E)-1-[4-(dimethylamino)phenyl]-3-(pyridin-3-yl)prop-2-en-1-one](/img/structure/B11706890.png)
![2,4-di(piperidin-1-yl)-6-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]-1,3,5-triazine](/img/structure/B11706895.png)
![N,N'-(3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(4-(N,N-dimethylsulfamoyl)benzamide)](/img/structure/B11706898.png)


![2-[(3Z)-3-(benzoylhydrazono)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11706915.png)


![2-(2,4-dichlorophenoxy)-N'-[(2E,3E)-4-phenylbut-3-en-2-ylidene]acetohydrazide](/img/structure/B11706930.png)
